![molecular formula C9H19NO B568797 (3R)-3-Amino-3-cyclohexylpropan-1-ol CAS No. 1269942-21-3](/img/structure/B568797.png)
(3R)-3-Amino-3-cyclohexylpropan-1-ol
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Description
(3R)-3-Amino-3-cyclohexylpropan-1-ol, also known as (3R)-3-amino-3-cyclohexylpropanol, is an organic compound belonging to the family of cyclic amines. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This chiral molecule has been found to have a range of applications in scientific research, including being used as a chiral building block, a reagent for the synthesis of optically active compounds, and as a catalyst in asymmetric synthesis.
Scientific Research Applications
Synthesis and Antimalarial Activities
(3R)-3-Amino-3-cyclohexylpropan-1-ol has been utilized in the synthesis of 1-aminopropan-2-ols, which demonstrate significant activity against malaria. A study showed that these compounds were effective against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, highlighting their potential in antimalarial therapies (Robin et al., 2007).
Peptide Research
In peptide research, diastereomeric six-membered ring α,α-disubstituted α-amino acids related to this compound have been synthesized and evaluated for their role in forming helical structures in solution. These findings are crucial for understanding peptide conformation and designing novel peptides (Hirata et al., 2015).
Molecular Recognition
This compound has also been applied in molecular recognition studies. For instance, a derivative was used as a chiral solvating agent for distinguishing isomers of acids through NMR or fluorescence spectroscopy. This technique has practical applications in quantitative determination and analysis of complex mixtures (Khanvilkar & Bedekar, 2018).
Chemical Synthesis
The compound is involved in diverse chemical synthesis processes. For example, it has been used in the synthesis of 2-amino-3-arylpropan-1-ols and various other compounds with potential antimalarial activities (D’hooghe et al., 2011).
Enzymatic Resolution and Asymmetric Synthesis
Enzymatic resolution of derivatives of this compound has been explored, leading to the production of intermediates like (S)-dapoxetine. This process is significant for pharmaceutical synthesis, especially in creating enantiomerically pure compounds (Torre, Gotor‐Fernández, & Gotor, 2006).
properties
IUPAC Name |
(3R)-3-amino-3-cyclohexylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIIZXNMNKIITF-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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